N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a piperidine ring, a pyridazinone moiety, and a methoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system .
Mode of Action
This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of ache and bche can affect the cholinergic pathway . This pathway is involved in various physiological processes, including muscle contraction, pain response, and cognitive functions .
Pharmacokinetics
A compound with a similar structure was found to have acceptable pharmacokinetic characteristics, with an oral bioavailability of 5955% .
Result of Action
The inhibition of ache and bche can lead to increased acetylcholine levels, which can enhance cholinergic transmission . This can potentially improve cognitive functions, making similar compounds potential candidates for the treatment of cognitive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituents introduced .
Scientific Research Applications
N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazinone core and have similar biological activities.
Piperidine Derivatives: These compounds contain the piperidine ring and are widely used in medicinal chemistry for their pharmacological properties.
Methoxyphenyl Derivatives: These compounds feature the methoxyphenyl group and are known for their diverse biological activities.
Uniqueness
N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit certain enzymes and modulate biological pathways makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14(2)21-20(25)16-10-12-24(13-11-16)19-9-8-18(22-23-19)15-4-6-17(26-3)7-5-15/h4-9,14,16H,10-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASNKPZPHFOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.